molecular formula C6H13NO4 B11917848 (2R,3S,4R,5S,6S)-2-Amino-6-methyltetrahydro-2H-pyran-3,4,5-triol

(2R,3S,4R,5S,6S)-2-Amino-6-methyltetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B11917848
M. Wt: 163.17 g/mol
InChI Key: UTVXFQMLZSPQLB-SXUWKVJYSA-N
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Description

This compound is a pyranose derivative characterized by a 2-amino and 6-methyl substitution on a tetrahydro-2H-pyran core. Its stereochemistry (2R,3S,4R,5S,6S) defines its spatial arrangement, influencing its biochemical interactions.

Properties

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

(2R,3S,4R,5S,6S)-2-amino-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C6H13NO4/c1-2-3(8)4(9)5(10)6(7)11-2/h2-6,8-10H,7H2,1H3/t2-,3+,4+,5-,6+/m0/s1

InChI Key

UTVXFQMLZSPQLB-SXUWKVJYSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)N)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)N)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5S,6S)-2-Amino-6-methyltetrahydro-2H-pyran-3,4,5-triol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable sugar derivative, such as glucose or a related compound.

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using acylation or silylation to prevent unwanted reactions.

    Introduction of Amino Group: The amino group is introduced through reductive amination or other suitable methods.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5S,6S)-2-Amino-6-methyltetrahydro-2H-pyran-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various amides or esters.

Scientific Research Applications

(2R,3S,4R,5S,6S)-2-Amino-6-methyltetrahydro-2H-pyran-3,4,5-triol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5S,6S)-2-Amino-6-methyltetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and its analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Applications/Properties Reference ID
(2R,3S,4R,5S,6S)-2-Amino-6-methyltetrahydro-2H-pyran-3,4,5-triol (Target) 2-amino, 6-methyl C7H15NO5 193.20 Potential glycosidase inhibition, drug scaffolds N/A
(2R,3R,4S,5S,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol 2-amino, 6-hydroxymethyl C6H13NO5 179.17 Biochemical research (e.g., enzyme studies)
(2R,3S,4S,5R,6S)-2-(Aminomethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol 2-aminomethyl, 6-methoxy C7H15NO5 193.20 Modified sugar for metabolic studies
Sotagliflozin [(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol] 4-chlorophenyl, ethoxybenzyl, methylthio C21H25ClO5S 424.94 SGLT inhibitor for diabetes and heart failure
[18F]MICA-320 (Radiolabeled analog) 2-azido, 6-(fluoromethyl), 18F prosthetic C7H11FN4O5 250.19 PET imaging agent for neurodegenerative diseases
(2S,3R,4R,5S,6R)-2-((5-Bromo-6-chloro-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol Indole-oxy, bromo, chloro substituents C14H16BrClNO6 420.64 Pharmaceutical intermediate (antibacterial R&D)

Stereochemical and Pharmacokinetic Implications

  • Stereochemistry: Minor stereochemical differences (e.g., 2R vs. 2S in sotagliflozin) dramatically alter biological activity. For example, sotagliflozin’s (2S,3R,4R,5S,6R) configuration enables selective SGLT inhibition, whereas the target compound’s (2R,3S,4R,5S,6S) arrangement may favor glycosidase interactions .
  • Amino Group Reactivity: The 2-amino group in the target compound offers hydrogen-bonding capability, contrasting with the methoxy group in , which reduces basicity and metabolic stability .

Key Research Findings

  • Synthetic Feasibility : The target compound’s analogs are synthesized via CuAAC reactions (), nucleophilic substitutions (), or glycosylation (), with yields ranging from 7.9% (radiochemical) to 90% (isolated) .
  • Biological Activity: Amino-substituted pyran-triols (e.g., ) show promise in glycosidase inhibition, while methoxy variants () are explored as stable glycoside mimics .
  • Thermodynamic Stability : Compounds with bulky substituents (e.g., tert-butyldimethylsilyl in ) exhibit enhanced stability under acidic conditions, critical for oral drug formulations .

Biological Activity

(2R,3S,4R,5S,6S)-2-Amino-6-methyltetrahydro-2H-pyran-3,4,5-triol (CAS No. 6696-41-9) is a compound with significant biological relevance. Its structure features a tetrahydropyran ring with multiple hydroxyl groups and an amino group, which contribute to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C6H13NO5C_6H_{13}NO_5, with a molecular weight of 179.17 g/mol. The presence of hydroxyl groups enhances its solubility and reactivity in biological systems.

PropertyValue
CAS Number6696-41-9
Molecular FormulaC₆H₁₃NO₅
Molecular Weight179.17 g/mol
StructureChemical Structure

Antioxidant Properties

Research indicates that this compound exhibits potent antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular environments. This property is crucial for protecting cells from damage associated with various diseases.

Antidiabetic Effects

Studies have shown that this compound may possess antidiabetic properties by enhancing insulin sensitivity and promoting glucose uptake in skeletal muscle cells. In vitro experiments demonstrated that it activates key metabolic pathways involved in glucose metabolism.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It has been found to inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions.

Case Studies

  • Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to control groups.
  • Diabetes Model : In a diabetic rat model induced by streptozotocin (STZ), administration of the compound resulted in decreased blood glucose levels and improved insulin sensitivity markers.
  • Neuroprotection in vitro : Cultured neuronal cells treated with the compound showed reduced levels of apoptotic markers following exposure to oxidative agents.

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